molecular formula C16H18N2O4 B5790784 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol

1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol

Cat. No.: B5790784
M. Wt: 302.32 g/mol
InChI Key: QDGVPTYSNIMDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a piperidin-4-ol moiety. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the reaction of 5-(2-nitrophenyl)furfural with piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol and water, and the reaction is typically carried out at reflux temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The furan ring may also play a role in binding to specific receptors, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a furan ring, nitrophenyl group, and piperidin-4-ol moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-12-7-9-17(10-8-12)11-13-5-6-16(22-13)14-3-1-2-4-15(14)18(20)21/h1-6,12,19H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGVPTYSNIMDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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